Bao gong teng A

Description

Contextual Significance as a Tropane (B1204802) Alkaloid in Natural Product Chemistry

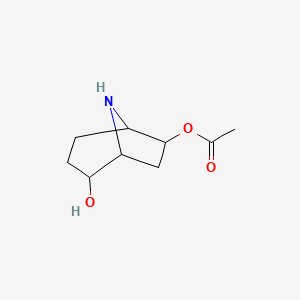

Bao Gong Teng A is recognized as a 2-hydroxylated tropane alkaloid. Tropane alkaloids are a class of nitrogen-containing natural products characterized by a bicyclo[3.2.1]octane framework. rsc.orgcore.ac.ukresearchgate.netbohrium.com This structural feature is shared by a diverse array of compounds with significant biological activities, including those found in plants like those from the Solanaceae family. bohrium.com this compound's structure includes a bicyclic tropane core with a hydroxyl group at the C-2 position and an acetate (B1210297) ester at C-6, contributing to its stereochemical complexity. The study of tropane alkaloids like this compound is a key area within natural product chemistry due to their varied pharmacological profiles and the synthetic challenges they present. rsc.orgcore.ac.ukresearchgate.net this compound is notable as the first natural tropane alkaloid identified as an agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs). rsc.orgcore.ac.uk

Historical Overview of Isolation from Erycibe obtusifolia Benth and Early Research Initiatives

This compound was first isolated in 1979 from the stems of the Chinese herb Erycibe obtusifolia Benth. rsc.org Erycibe obtusifolia Benth, known as "Ding Gong Teng" in Chinese, is a plant traditionally used for treating various rheumatoid diseases. thieme-connect.com Early phytochemical investigations of E. obtusifolia revealed the presence of various chemical constituents, including coumarins, quinic acid derivatives, and alkaloids. thieme-connect.com The isolation of this compound as a distinct compound marked a significant step in understanding the specific bioactive components of this plant. Early research initiatives in the 1980s focused on the pharmacological properties of this compound, particularly its hypotensive and miotic activities, which suggested its potential for treating conditions like glaucoma. rsc.orgcore.ac.ukchemicalbook.com The absolute configuration of (-)-Bao Gong Teng A was assigned in 1989 as (1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate. rsc.org

Current Research Landscape and Emerging Challenges in Comprehensive Investigation

The current research landscape for this compound involves ongoing efforts in both synthesis and biological evaluation. Due to the scarcity of this compound in natural sources, chemical synthesis has been a significant area of focus to enable more comprehensive investigation. rsc.orgcore.ac.uk Researchers have developed various synthetic routes, including asymmetric synthesis approaches, to obtain optically active (-)-Bao Gong Teng A. rsc.orgcore.ac.ukresearchgate.netacs.org These synthetic efforts aim to provide sufficient quantities of the compound for further biological studies and to explore structure-activity relationships. chemfaces.comnih.gov

Emerging challenges in the comprehensive investigation of this compound include fully elucidating its mechanisms of action at a molecular level. While it is known to act as a muscarinic agonist, detailed interactions with receptor subtypes and downstream signaling pathways are subjects of ongoing research. chemicalbook.com The stereochemical complexity of this compound, with its four defined stereocenters, also presents challenges and opportunities for understanding how its specific 3D structure relates to its biological activity. Further research is needed to explore the full spectrum of its potential pharmacological activities and to compare its effects with other muscarinic agonists and tropane alkaloids. chemfaces.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXBMHMVOFJROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(CCC1N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research on Synthetic and Isolation Methodologies

Chromatographic and Extraction Approaches for Isolation and Purification from Botanical Sources

The initial step in obtaining Bao Gong Teng A from its botanical source, Erycibe obtusifolia Benth, involves extraction. Solvent extraction, commonly employing solvents such as ethanol (B145695) or methanol, is utilized to isolate the compound from the plant material. Following the extraction, chromatographic techniques are essential for the purification of this compound. Methods such as high-performance liquid chromatography (HPLC) or column chromatography are employed to separate the target alkaloid from other co-extracted plant compounds.

Structural characterization of the isolated compound is typically performed using spectroscopic methods, including nuclear magnetic resonance (NMR), specifically ¹H and ¹³C NMR, and mass spectrometry (MS). To ensure reproducibility in isolation procedures, researchers are advised to document parameters such as solvent ratios, column specifications, and purity thresholds, with a purity of greater than 95% via HPLC-UV being a common benchmark. The natural abundance of this compound in the raw herb material is notably low, reported as only one part per hundred thousand. rsc.org

Strategies for Total Chemical Synthesis

Due to the limited availability of this compound from natural sources, considerable effort has been dedicated to developing efficient and stereoselective total synthesis strategies. rsc.orgcore.ac.uk

Development of Racemic Synthesis Techniques

Early synthetic efforts included the development of racemic synthesis techniques for this compound. One such method, reported in 2005, involved the alkylation of 3-hydroxypyridine, followed by condensation with acrylonitrile (B1666552) and subsequent reduction with LiAlH₄ to yield racemic this compound. Another racemic synthesis route utilized synthetic 6 beta-acetoxy-tropinone as the starting material. nih.gov While racemic mixtures could be resolved into individual enantiomers using techniques like chiral stationary phase chromatography (CSP-HPLC), this approach was considered impractical for large-scale production due to its low throughput.

Advancement of Asymmetric Synthesis Methodologies

The demand for enantiopure this compound for biological studies and potential therapeutic use has spurred the advancement of asymmetric synthesis methodologies. Several enantioselective total syntheses have been reported. core.ac.uk

The table below provides a comparative overview of some key parameters for the asymmetric synthesis methods discussed:

| Parameter | Evans Method rsc.org | Molybdenum Method acs.org | Intramolecular Reductive Coupling (Example) core.ac.uk |

| Cycloaddition Type | [3+2] | [5+2] | N/A (Reductive Coupling) |

| Key Reagent/Strategy | Evans Chiral Auxiliary | TpMo(CO)₂(η³-pyridinyl) Complex | SmI₂-BF₃·OEt₂ Mediated Coupling |

| Stereoselectivity (ee) | > 98% rsc.org | 96% | Enantioselective (Specific ee not in source) core.ac.uk |

| Maximum Scale | Decagram scale rsc.orgrsc.org, 25 g | 2–5 g | Not specified (Batch size) |

| Total Steps | 11 rsc.org, 6 | 8 | 14 core.ac.uk |

| Overall Yield | 10.2% rsc.org, 42% | 28% | 7.58% core.ac.uk |

| Noted Limitations | Limited scalability, stoichiometric reagent rsc.org | Lengthy route rsc.org |

Optimization of Stereoselective Control and Scalability

Achieving high stereoselectivity is crucial in the synthesis of (−)-Bao Gong Teng A due to its specific biological activity associated with its absolute configuration, assigned as (1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate (B1210297). rsc.org Several asymmetric synthetic approaches have been developed to construct the 8-azabicyclo[3.2.1]octane core with the desired stereochemistry.

One notable method employs an Evans chiral auxiliary-controlled regio- and stereoselective 1,3-dipolar cycloaddition between a p-chlorobenzyl pyridinium (B92312) salt and (R)-3-acryloyl-4-phenyloxazolidin-2-one. rsc.orgrsc.org This approach efficiently generates the tropane (B1204802) skeleton with high enantiomeric excess (>98%) and a high diastereomeric ratio (dr > 20:1) in the key cycloaddition step. While the cycloaddition process can be prolonged, requiring up to ten days, this methodology has demonstrated scalability, allowing for the generation of the tropane skeleton on a decagram scale and the synthesis of up to 300 milligrams of (−)-Bao Gong Teng A in a batch. rsc.org

Another strategy involves an "organometallic chiron" approach utilizing molybdenum-mediated [5+2] cycloaddition. acs.orgnih.govx-mol.comacs.org This method focuses on producing single enantiomers of TpMo(CO)2(η3-pyridinyl) complexes in quantity, which serve as enantiomeric scaffolds. acs.orgnih.govx-mol.com These complexes are then elaborated to generate highly enantiopure advanced synthetic intermediates possessing the tropane core. acs.orgnih.govx-mol.com This strategy provides an alternative route for enantiocontrolled bond construction in the synthesis of complex organic structures like this compound. acs.org

An intramolecular reductive coupling reaction of an N-acyl N,O-acetal with an aldehyde, mediated by BF3·OEt2 and SmI2, has also been explored for the enantioselective synthesis of (−)-Bao Gong Teng A. core.ac.ukrsc.orgsemanticscholar.org This method features a highly diastereoselective construction of the hydroxylated tropane skeleton. rsc.org

Initial isolation of this compound from its natural source, Erycibe obtusifolia Benth, involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography. The extraction yield from the raw herb material is notably low, approximately one part per hundred thousand. rsc.org

Data on the stereoselectivity and scalability of different synthetic approaches are summarized in the table below:

| Synthetic Strategy | Key Stereoselective Step | Stereoselectivity (e.g., dr, ee) | Scalability Achieved | Reference |

| Evans Chiral Auxiliary-Controlled Cycloaddition | 1,3-Dipolar Cycloaddition | dr > 20:1, ee > 98% | Decagram scale, 300 mg batch | rsc.org |

| Organometallic Chiron Strategy (Molybdenum-Mediated) | Elaboration of Enantiopure Mo Complexes | Highly enantiopure intermediates | Production in quantity | acs.orgnih.govx-mol.com |

| SmI2-Mediated Intramolecular Reductive Coupling | Intramolecular Reductive Coupling | High diastereoselectivity | Not specified | core.ac.ukrsc.orgsemanticscholar.org |

Elucidation of Reaction Mechanisms and Identification of Advanced Synthetic Intermediates

The elucidation of reaction mechanisms is critical for optimizing synthetic routes and controlling stereochemistry. In the Evans chiral auxiliary approach, the key step is a regio- and diastereoselective 1,3-dipolar cycloaddition. rsc.org This reaction proceeds via a regioselective [3+2] cycloaddition to form the bicyclic tropane core. The Evans chiral auxiliary on the acryloyl moiety directs the stereochemical outcome of the cycloaddition. rsc.orgrsc.org

Following the cycloaddition, a series of transformations are performed to complete the synthesis. rsc.org Advanced synthetic intermediates identified in this route include a cycloadduct (specifically, cycloadduct 7bA with the desired absolute configuration), a Weinreb amide intermediate (intermediate 9), and a methyl ketone (methyl ketone 10a). rsc.org The Weinreb amide intermediate is obtained after hydrogenation, transamidation, and stereoselective reduction of the cycloadduct, enabling the removal of the oxazolidinone auxiliary. rsc.org Methyl ketone 10a is synthesized from the Weinreb amide via methylation with a Grignard reagent. rsc.org The synthesis is completed through protecting group exchange, Baeyer–Villiger oxidative rearrangement, and removal of protecting groups. rsc.org

In the organometallic chiron strategy, the mechanism involves the use of single enantiomers of TpMo(CO)2(η3-pyridinyl) complexes as scaffolds. acs.orgnih.govx-mol.com These complexes undergo elaborations to build the tropane core. acs.orgnih.gov The strategy allows for the generation of highly enantiopure advanced synthetic intermediates. acs.orgnih.govx-mol.com One explored approach within this strategy involved an intramolecular "1,5-Michael" reaction of an enolate to an internal oxo-η3-allylmolybdenum moiety. acs.org

The SmI2-mediated intramolecular reductive coupling involves the coupling of an N-acyl N,O-acetal with an aldehyde. core.ac.ukrsc.orgsemanticscholar.org This reaction proceeds via a mechanism that constructs the hydroxylated tropane skeleton with high diastereoselectivity. rsc.org Considering plausible biradical intermediates, intermediate B is favored over intermediate C due to electronic effects in one reported mechanism for a similar reductive coupling. core.ac.uk

Oxidation and reduction reactions are also employed in the synthesis of this compound. The compound can be oxidized using reagents like m-chloroperbenzoic acid to form acetoxy derivatives. Reduction reactions can be carried out using sodium borohydride (B1222165) or hydrogenation with palladium on carbon, utilizing reagents such as lithium aluminum hydride, m-chloroperbenzoic acid, sodium borohydride, and palladium on carbon. These reactions lead to the formation of various acetoxy and hydroxy derivatives.

Key intermediates and reactions discussed in the synthesis of this compound include:

| Intermediate/Reaction | Role in Synthesis | Associated Synthetic Strategy | Reference |

| Cycloadduct (e.g., 7bA) | Formed from 1,3-dipolar cycloaddition, contains the tropane skeleton | Evans Chiral Auxiliary-Controlled Cycloaddition | rsc.org |

| Weinreb amide intermediate (intermediate 9) | Obtained after manipulation of the cycloadduct, allows oxazolidinone removal | Evans Chiral Auxiliary-Controlled Cycloaddition | rsc.org |

| Methyl ketone (methyl ketone 10a) | Synthesized from Weinreb amide, precursor for C6 acetoxy group | Evans Chiral Auxiliary-Controlled Cycloaddition | rsc.org |

| TpMo(CO)2(η3-pyridinyl) complexes | Enantiomeric scaffolds for constructing the tropane core | Organometallic Chiron Strategy | acs.orgnih.govx-mol.com |

| N-acyl N,O-acetal and aldehyde coupling | Key reaction for constructing the hydroxylated tropane skeleton | SmI2-Mediated Intramolecular Reductive Coupling | core.ac.ukrsc.orgsemanticscholar.org |

| Baeyer–Villiger oxidative rearrangement | Transformation step in the final stages of synthesis | Evans Chiral Auxiliary-Controlled Cycloaddition | rsc.org |

| Stereoselective reduction of C2 carbonyl group | Step in the Evans auxiliary route to achieve desired stereochemistry at C2 | Evans Chiral Auxiliary-Controlled Cycloaddition | rsc.org |

Preclinical Pharmacological Investigations and Mechanistic Studies

Analysis of Muscarinic Receptor Agonist Activity

Bao gong teng A exerts its effects primarily through its action as a muscarinic agonist, binding to muscarinic acetylcholine (B1216132) receptors and triggering subsequent physiological responses. It is notably the first natural tropane (B1204802) alkaloid identified as a muscarinic acetylcholine receptor (mAChR) agonist, as many tropane alkaloids are known antagonists. core.ac.ukrsc.orgresearchgate.net

Direct Receptor Interaction and Binding Specificity

Studies indicate that this compound shows muscarinic effects via direct interaction with M-cholinergic receptors. chemicalbook.com Specifically, research suggests that the M3 receptor subtype is predominantly involved in its effects on the eye, particularly in human iris sphincter muscle cells. researchgate.netchemicalbook.com While this compound itself is a muscarinic agonist, studies on related tropane derivatives have explored binding affinities for different muscarinic receptor subtypes (M1-M5). For instance, 6β-acetoxynortropane, an analogue of this compound, demonstrated high affinity and selectivity for M2-muscarinic receptors in CHO cells, with significantly lower affinity for M1, M3, and M4 receptors. acs.org This highlights the importance of specific structural features within tropane derivatives for determining receptor subtype selectivity.

Downstream Cellular Signal Transduction Pathways

The mechanism of action of this compound is coupled with the cyclic nucleotide system. chemicalbook.com Through interaction with the M3 receptor on the cell membrane, this compound can trigger an increase in intracellular Ca2+ concentration in human eye ciliary muscle cells. chemicalbook.com Muscarinic receptors, particularly M1, M3, and M5 subtypes, are known to couple with Gq/11 proteins, leading to the activation of phospholipase C (PLC). frontiersin.orgcas.cz This activation initiates the inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) cascade, which subsequently leads to the mobilization of intracellular Ca2+ and activation of protein kinase C. frontiersin.org The increase in intracellular Ca2+ concentration is a key event in various cellular processes, including smooth muscle contraction, which is relevant to the miotic effect of this compound. chemicalbook.comnih.govresearchgate.net

Modulation of Ocular Physiology in Experimental Animal Models

Experimental animal models have been crucial in investigating the effects of this compound on ocular physiology, particularly its impact on intraocular pressure and pupil size. Studies in rabbits, for example, have shown that topical administration of this compound can significantly reduce intraocular pressure and induce pupil constriction.

Mechanistic Investigations of Intraocular Pressure Regulation

This compound has been shown to effectively lower intraocular pressure (IOP), a critical factor in the management of glaucoma. core.ac.uk Studies indicate that it may surpass the efficacy of traditional medications like pilocarpine (B147212) in reducing IOP by improving aqueous humor outflow and inducing pupil constriction. Intraocular pressure is primarily determined by the balance between the production and drainage of aqueous humor. nih.govwikipedia.orgnih.govnih.gov Aqueous humor is produced by the ciliary body and drains primarily through the trabecular meshwork and Schlemm's canal (conventional pathway), with a smaller portion draining through the uveoscleral pathway. nih.govwikipedia.orgnih.gov Muscarinic agonists are known to increase aqueous humor outflow, particularly through the conventional pathway, by causing contraction of the ciliary muscle. Contraction of the ciliary muscle alters the structure of the trabecular meshwork, thereby increasing outflow facility.

Cellular and Tissue-Level Effects Underlying Pupil Constriction

Pupil constriction, or miosis, is another notable effect of this compound. core.ac.uk This effect is mediated by the contraction of the iris sphincter muscle, which is innervated by parasympathetic fibers. stanford.edutmc.edunih.govwikipedia.org Muscarinic acetylcholine receptors, particularly the M3 subtype, are predominantly located in the iris sphincter muscle and are responsible for mediating this contraction upon activation by agonists like acetylcholine or this compound. researchgate.netchemicalbook.comnih.gov The binding of this compound to M3 receptors triggers the downstream signaling pathways involving increased intracellular Ca2+ concentration, leading to the contraction of the smooth muscle fibers in the iris sphincter and subsequent pupil constriction. chemicalbook.comfrontiersin.org

Exploration of Anti-inflammatory Properties

Research suggests that this compound may possess anti-inflammatory properties. Studies indicate that this compound modulates inflammatory pathways, potentially offering therapeutic benefits for conditions involving inflammation. While the exact mechanisms underlying the anti-inflammatory effects of this compound are still under investigation, its interaction with muscarinic receptors could play a role, as muscarinic receptors are involved in modulating immune and inflammatory responses. Preclinical studies often utilize various in vitro and in vivo models to screen for anti-inflammatory activity by evaluating effects on inflammatory mediators and pathways. slideshare.netresearchgate.netipl.pt

Modulation of Inflammatory Pathways in In Vitro Systems

Studies have indicated that this compound may modulate inflammatory pathways in in vitro settings. Research suggests that compounds from Erigeron breviscapus, another plant from which a form of this compound (3,5-dinitrobenzoate salt) is derived, can inhibit inflammatory pathways. ontosight.ai While specific detailed mechanisms for this compound (Erycibe alkaloid II) require further elucidation, its potential to reduce markers of inflammation in vitro has been suggested, hinting at possible applications for chronic inflammatory conditions. The anti-inflammatory properties might be linked to its interaction with muscarinic receptors.

Cellular Responses in Preclinical Inflammation Models

In preclinical inflammation models, the cellular responses to this compound have been explored. Although direct studies on this compound (Erycibe alkaloid II) in cellular inflammation models are not extensively detailed in the provided results, research on related areas and compounds offers context. Inflammatory responses in cellular models often involve the modulation of inflammatory mediators and pathways within immune cells like macrophages and T cells. mdpi.comcjnmcpu.com For instance, studies on other natural compounds in cellular models of inflammation, such as those involving TNF-α stimulation or differentiation of cells like RAW264.7, assess the reduction of pro-inflammatory markers like TNF-α, IL-6, and IL-1β. cjnmcpu.com The suggested ability of this compound to modulate inflammatory pathways in vitro implies potential effects on such cellular responses in preclinical models, though specific data for this compound in these models are limited in the provided information.

Characterization of Antioxidant Activities

The antioxidant activities of this compound have been a subject of investigation, focusing on its mechanisms of action and its ability to protect cells against oxidative stress in experimental settings.

Mechanisms of Reactive Oxygen Species Scavenging

This compound has been explored for its antioxidant properties, which involve the ability to help protect against oxidative stress. ontosight.ai Oxidative stress is often caused by an imbalance between the production and elimination of reactive oxygen species (ROS). nih.govacs.orge-dmj.org ROS scavenging can occur through enzymatic or non-enzymatic pathways. frontiersin.org Enzymatic defense involves enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which convert reactive species into less harmful molecules. nih.govnih.gov Non-enzymatic scavenging is mediated by low molecular-weight antioxidants. frontiersin.org While the precise mechanisms by which this compound scavenges ROS are not explicitly detailed in the provided results, its classification as having antioxidant properties suggests it may interact with ROS directly or indirectly influence the cellular antioxidant defense system. ontosight.aiontosight.ai Research on other compounds indicates that radical scavenging can involve mechanisms such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.com

Cellular Protection against Oxidative Stress in Experimental Settings

In experimental settings, the antioxidant activity of this compound may contribute to protecting cells against oxidative stress. Oxidative stress can lead to damage to cellular components like DNA, proteins, and lipids, potentially resulting in cell dysfunction and death. nih.gov Cells have antioxidant defense systems to counteract these effects. e-dmj.orgoncotarget.com The ability of a compound to protect cells in experimental models of oxidative stress is often assessed by measuring markers of oxidative damage or the activity of antioxidant enzymes. nih.govmdpi.com Although specific experimental data demonstrating this compound's protective effects against induced oxidative stress in cellular models are not provided, its reported antioxidant properties ontosight.ai suggest a potential for such protective effects, aligning with the general understanding that antioxidants can help maintain cellular redox homeostasis. acs.org

Studies on Antiproliferative and Cytotoxic Effects

This compound has also been investigated for its potential antiproliferative and cytotoxic effects, particularly on cancer cell lines in in vitro models.

Impact on Cancer Cell Lines in In Vitro Models

Preliminary investigations have shown that this compound can inhibit the proliferation of specific cancer cell lines in in vitro models. This cytotoxic effect against certain cancer cell lines has been noted in research exploring its biological activities. ontosight.ai While detailed data on the specific cancer cell lines tested and the extent of inhibition (e.g., IC50 values) are not extensively provided in the search results for this compound (Erycibe alkaloid II), the compound has been indicated to suppress cancer cell growth and proliferation. Studies on other natural compounds and traditional Chinese medicine formulas have demonstrated in vitro antiproliferative effects on various cancer cell lines, including those from liver, lung, and colon cancers, often involving the induction of apoptosis and cell cycle arrest. nih.govfrontiersin.orgmdpi.comresearchgate.net The preliminary findings for this compound suggest it may exert similar effects on cancer cells in vitro.

Induction of Apoptosis and Cell Cycle Modulation in Preclinical Oncology Research

Preliminary investigations into the anticancer properties of this compound have indicated its ability to suppress cancer cell growth and proliferation dntb.gov.ua. Studies have suggested that this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis dntb.gov.ua. However, detailed research findings on the specific mechanisms of apoptosis induction, the types of cancer cells studied in detail, and the modulation of the cell cycle phases by this compound in preclinical oncology research were not extensively available in the provided search results. General mechanisms of how various phytochemicals can induce apoptosis and affect the cell cycle in cancer cells involve pathways such as altering mitochondrial membrane potential, activating caspase cascades, modulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and triggering DNA damage responses leading to cell cycle arrest at various checkpoints (e.g., G1/S, G2/M) researchgate.netfrontiersin.orgacs.org. Other compounds have been shown to induce apoptosis through mitochondrial-mediated pathways or by modulating specific proteins and signaling pathways involved in cell cycle regulation acs.orgmdpi.comrjonco.com. Without specific studies on this compound detailing these mechanisms, a comprehensive description for this compound cannot be provided.

Neuroprotective Research in Defined Experimental Systems

Cardiac Function Modulation in In Vivo Preclinical Models

Further detailed research specifically focusing on this compound is needed to fully elucidate its mechanisms of action in preclinical oncology, neuroprotection, and cardiac function modulation.

Structure Activity Relationship Sar and Derivatization Research

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a critical role in its biological activity, especially in interactions with chiral biological targets like receptors nih.gov.

Role of Absolute Configuration in Receptor Affinity and Agonism (e.g., 6S configuration)

Studies on the enantiomers of Bao gong teng A and its analogs have demonstrated the significant impact of absolute configuration on muscarinic activity. Specifically, the 6S configuration has been identified as particularly beneficial for the binding affinity and agonistic activity of this compound analogs at muscarinic receptors chemfaces.comnih.govresearchgate.net. Functional studies and radioreceptor binding assays comparing 6S and 6R enantiomers of bioactive analogs have shown that 6S enantiomers exhibit obvious muscarinic activity and significantly greater affinity compared to their 6R counterparts, which show little muscarinic activity chemfaces.comnih.govresearchgate.net. This finding is consistent with computational SAR studies and provides a basis for the targeted synthesis and screening of 6S configured this compound analogs for potential therapeutic use as muscarinic agonists chemfaces.comnih.gov.

Impact of Substituent Groups on the Tropane (B1204802) Skeleton

The tropane skeleton forms the core structure of this compound. Modifications to substituent groups attached to this bicyclic system can significantly alter its pharmacological properties .

N-Substituted Group Effects on Muscarinic Activity

The nature of the group attached to the nitrogen atom (N-substituted group) of the tropane skeleton critically affects the agonistic activity of this compound analogs at muscarinic receptors chemfaces.comnih.gov. Regression analysis of SAR data has indicated that the steric effect of this N-substituted group is a key determinant of activity chemfaces.comnih.gov. This suggests that the size and shape of the substituent at the nitrogen atom influence how well the molecule can fit into and activate the muscarinic receptor binding site.

Modifications at Hydroxyl and Acetoxy Positions

This compound features a hydroxyl group at the C-2 position and an acetate (B1210297) ester at the C-6 position . Modifications at these positions have been explored to understand their contribution to biological activity. While the provided search results specifically mention modifications at the C-6 acetoxy position in related tropane derivatives and their muscarinic activity, direct detailed findings on modifications at both the C-2 hydroxyl and C-6 acetoxy positions specifically within this compound derivatives and their SAR are not extensively detailed in the immediate results acs.org. However, general chemical reactions involving oxidation and reduction at hydroxyl and acetoxy positions of tropane derivatives are known, suggesting these are potential sites for derivatization nih.gov. The presence of these functional groups contributes to the stereochemical complexity of this compound, which has four defined stereocenters .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical methods to correlate chemical structure with biological activity, allowing for the prediction of activity for new or untested compounds acs.org.

Application of Computational Approaches (e.g., Comparative Molecular Field Analysis)

Computational approaches, such as Comparative Molecular Field Analysis (CoMFA), have been applied to study the SAR of this compound and its derivatives chemfaces.comnih.gov. CoMFA is a 3D-QSAR method that relates the biological activity of molecules to their 3D shape and electrostatic properties researchgate.net. By performing CoMFA on a series of this compound derivatives, researchers can generate models that describe the spatial requirements for favorable interactions with the muscarinic receptor chemfaces.comnih.govresearchgate.net. For instance, a CoMFA performed to explore the SAR of this compound derivatives as muscarinic agonists yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.613 and a conventional correlation coefficient (r²) of 0.965 chemfaces.comnih.gov. These values indicate a reasonable predictive ability of the model and a good fit to the experimental data, respectively researchgate.net. Such computational models help in identifying key structural features and spatial regions that are important for activity, guiding the design of novel analogs chemfaces.comnih.govresearchgate.net.

Synthesis and Pharmacological Evaluation of Novel Derivatives and Analogs

The exploration of this compound's therapeutic potential has involved the synthesis and evaluation of various derivatives and analogs. These efforts aim to understand how structural modifications influence biological activity and to develop compounds with improved pharmacological profiles chemfaces.com.

Design Principles for Modulating or Enhancing Bioactivity

Design principles for novel this compound derivatives are guided by an understanding of its interaction with biological targets, primarily muscarinic receptors chemfaces.comchemicalbook.com. Studies investigating the SAR of this compound and its analogs have provided insights into the structural features critical for activity chemfaces.com. For instance, the steric effect of the N-substituted group on the tropane ring has been identified as a critical factor influencing the agonistic activity at muscarinic receptors chemfaces.com. This suggests that modifications to the nitrogen atom's substituents can significantly impact the compound's ability to bind to and activate these receptors chemfaces.com.

Furthermore, the stereochemistry of this compound and its analogs plays a crucial role in their muscarinic activity. Research has shown that specific enantiomers exhibit differential activity chemfaces.com. For example, 6S enantiomers of certain bioactive analogs of this compound demonstrated obvious muscarinic activity, while their corresponding 6R enantiomers showed little activity in functional studies chemfaces.com. This highlights the importance of stereochemical control in the design and synthesis of this compound derivatives to achieve desired biological effects chemfaces.com.

Synthetic strategies for preparing this compound analogs often involve modifying the core tropane structure or introducing different substituents at various positions chemfaces.comrsc.org. Modern synthetic methods, such as Evans auxiliary-mediated cycloaddition, have been employed to achieve stereoselective production of this compound and its analogs, which is essential for studying the impact of stereochemistry on activity rsc.org.

Characterization of Synthesized Analogs for Preclinical Research

Synthesized this compound analogs undergo rigorous characterization to evaluate their chemical properties and biological activities for preclinical research chemfaces.com. This characterization typically involves structural confirmation using spectroscopic techniques and evaluation of their pharmacological effects through in vitro and in vivo studies chemfaces.com.

Functional studies and radioreceptor binding assays are commonly used to assess the activity of synthesized analogs at muscarinic receptors chemfaces.com. These assays provide data on the potency and efficacy of the compounds, as well as their binding affinity to the receptor chemfaces.com. For instance, studies have compared the affinity of different enantiomers of this compound analogs for muscarinic receptors, demonstrating that the 6S configuration was beneficial for binding with the receptors chemfaces.com.

While detailed preclinical efficacy and safety profiles for a wide range of this compound derivatives are not extensively detailed in the provided snippets, the evaluation of synthesized analogs includes assessing their muscarinic activity and comparing it to the parent compound chemfaces.com. The goal of this characterization is to identify derivatives with enhanced potency, selectivity, or other desirable pharmacological properties for potential therapeutic development chemfaces.com.

Biotransformation and Pharmacokinetic Research in Preclinical Models

Identification of Enzymatic Biotransformation Pathways

Information specifically detailing the enzymatic biotransformation pathways of Justicidin A is limited in the available literature. However, studies on related lignans (B1203133) provide some insight into potential metabolic processes. For instance, a cytochrome P450 enzyme, justicidin B 7-hydroxylase, has been identified in the biosynthesis of diphyllin (B1215706) from justicidin B, another lignan (B3055560) found in Justicia procumbens. nih.gov This suggests that cytochrome P450 enzymes may play a role in the metabolism of lignans in this class. General information on polyphenol metabolism indicates that they are metabolized by various enzymes, including cytochrome P450s and catechol-O-methyltransferases science.gov. Rapid metabolism has also been noted as a factor that can limit the bioavailability of polyphenols researchgate.net. While these findings provide a general context, specific enzymatic pathways for the biotransformation of Justicidin A require further investigation.

Preclinical Pharmacokinetic Profiles in Animal Models

Preclinical pharmacokinetic studies in animal models, particularly rats, have been conducted for lignans isolated from Justicia procumbens, including 6'-hydroxy justicidin A (HJA) and 6'-hydroxy justicidin B (HJB), which are closely related in structure to Justicidin A frontiersin.orgmedkoo.comnih.gov. These studies provide valuable data on the absorption, distribution, and elimination characteristics of these compounds.

Absorption, Distribution, and Elimination Studies

Studies on 6'-hydroxy justicidin A in rats following intravenous and oral administration have been conducted using a sensitive and accurate LC-ESI-MS/MS method researchgate.net. This method allowed for the quantification of HJA in rat plasma researchgate.net.

For 6'-hydroxy justicidin B, studies in rats have indicated rapid absorption after oral administration researchgate.netfrontiersin.org. It has also been noted to have a relatively long elimination half-life, suggesting a longer residence time in the body nih.govresearchgate.netfrontiersin.org. General information on polyphenols suggests that their lipophilicity can influence their ability to cross biological barriers, such as the blood-brain barrier science.gov. Poor absorption and rapid systemic elimination are considered factors that can limit the bioavailability of polyphenols researchgate.net.

Pharmacokinetic Parameter Determination and Compartmental Analysis

Pharmacokinetic parameters for related lignans like 6'-hydroxy justicidin A and 6'-hydroxy justicidin B have been determined in rat studies.

In a study investigating 6'-hydroxy justicidin A in rats, the oral bioavailability (F) was estimated to be 36.0 ± 13.4% following oral administration of 0.25 mg/kg HJA. The elimination half-life (t₁/₂) was determined to be 1.04 ± 0.20 hours researchgate.net.

For 6'-hydroxy justicidin B, after oral administration at a dose of 1.20 mg/kg in rats, the mean peak plasma concentration (Cmax) was 680.7 ± 102.6 ng/mL, reached at a time to reach peak concentration (Tmax) of 2.67 ± 1.33 hours. The elimination half-life (t₁/₂) was estimated to be 5.53 ± 0.15 hours. The clearance (CL) was estimated at 0.14 ± 0.01 L/h/kg, the mean residence time from time zero to time infinity (MRTinf) was 9.36 ± 0.29 hours, and the apparent volume of distribution (Vz/F) was 1.11 ± 0.15 L/kg frontiersin.org.

These pharmacokinetic parameters were determined using methods such as LC-ESI-MS/MS analysis science.govfrontiersin.orgmedkoo.comresearchgate.neteudl.eu. While the specific compartmental analysis models used for Justicidin A were not explicitly detailed in the provided results, related studies on other compounds have utilized non-compartmental and compartmental analysis approaches for parameter determination.

Pharmacokinetic Parameters of 6'-Hydroxy Justicidin A in Rats (Oral Administration of 0.25 mg/kg) researchgate.net

| Parameter | Value | Unit |

| Oral Bioavailability (F) | 36.0 ± 13.4 | % |

| Elimination Half-life (t½) | 1.04 ± 0.20 | h |

Pharmacokinetic Parameters of 6'-Hydroxy Justicidin B in Rats (Oral Administration of 1.20 mg/kg) frontiersin.org

| Parameter | Value | Unit |

| Peak Plasma Concentration (Cmax) | 680.7 ± 102.6 | ng/mL |

| Time to Reach Peak Concentration (Tmax) | 2.67 ± 1.33 | h |

| Elimination Half-life (t½) | 5.53 ± 0.15 | h |

| Clearance (CL) | 0.14 ± 0.01 | L/h/kg |

| Mean Residence Time (MRTinf) | 9.36 ± 0.29 | h |

| Apparent Volume of Distribution (Vz/F) | 1.11 ± 0.15 | L/kg |

Analytical Methodologies for Research and Quantification

Development and Validation of Chromatographic Techniques (e.g., HPLC, HPLC-MS) for Isolation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), play a significant role in the isolation and purity assessment of Bao gong teng A from natural sources and synthetic routes. Isolation typically involves solvent extraction followed by chromatographic methods like HPLC or column chromatography . Researchers emphasize documenting solvent ratios and column parameters to ensure reproducibility in isolation procedures .

HPLC is widely used for assessing the purity of this compound, with purity thresholds often set above 95% or 99% using HPLC-UV detection . In the context of asymmetric synthesis, HPLC analysis is employed to determine the enantiomeric excess (ee) of synthesized compounds, including intermediates and the final product acs.org, uni-regensburg.de. Supercritical Fluid Chromatography (SFC) analysis on a chiral stationary phase has also been utilized for determining enantiomeric excess acs.org.

HPLC has been essential in the isolation of products from synthetic reactions aimed at constructing the tropane (B1204802) skeleton of this compound rsc.org. Although isolation of certain cycloaddition products necessitated HPLC, establishing important methods for the enantioselective construction of the hydroxylated 8-azabicyclo[3.2.1]octane core was achieved rsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable technique applied in the analysis of this compound, particularly for the detection of contaminants .

Application of Spectroscopic Methods for Compound Characterization in Research

Spectroscopic methods are indispensable for the structural characterization and confirmation of this compound and its synthetic precursors or related compounds. Structural characterization commonly requires techniques such as Nuclear Magnetic Resonance (NMR), including 1H and 13C NMR, and Mass Spectrometry (MS) .

Analysis of UV, IR, HREIMS, 1D- and 2D-NMR spectra has been successfully applied for the structure determination of related natural products uni-konstanz.de. Specific NMR data, including 1H NMR shifts and coupling constants, are utilized to confirm the structure and stereochemistry of synthesized intermediates usask.ca, uni-regensburg.de. Mass spectrometry techniques, such as Chemical Ionization (CI) MS with ammonia (B1221849) as the reagent gas, provide molecular weight information and fragmentation patterns that aid in structural elucidation usask.ca. MS analysis has also been used to analyze fragmentation patterns and identify tautomers of related oxidation products researchgate.net. ESI-HRMS spectra have been employed to prove the existence of radical species in reaction mechanisms researchgate.net.

Other spectroscopic methods like UV, Circular Dichroism (CD), and Infrared (IR) spectroscopy have been recorded for related alkaloids to provide comprehensive spectral data uodiyala.edu.iq.

Bioanalytical Method Development for Quantification in Preclinical Biological Samples

Quantification of this compound in preclinical biological samples is essential for pharmacokinetic studies. Bioanalytical method development in this area involves techniques capable of accurately measuring the compound's concentration in complex biological matrices. LC-MS is a key analytical method used for obtaining pharmacokinetic data . ELISA is also mentioned as an alternative analytical method in the context of pharmacokinetic studies .

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Mechanisms of Action at the Molecular Level

While Bao gong teng A is known to exhibit muscarinic effects, primarily through direct interaction with M-cholinergic receptors, particularly the M3 subtype, the complete molecular mechanisms underlying its various observed activities are not yet fully elucidated. chemicalbook.com Research indicates that its mechanism involves coupling with the cyclic nucleotide system, and it triggers an increase in Ca2+ concentration in human eye ciliary muscle cells via the M3 receptor, leading to pupil contraction and reduced intraocular pressure. chemicalbook.com However, given the compound's reported anti-inflammatory, antioxidant, and potential cytotoxic effects against certain cancer cell lines, there is a need to explore molecular pathways beyond the cholinergic system. ontosight.ai Future studies should focus on identifying the specific proteins, enzymes, and signaling cascades that this compound interacts with to exert these diverse effects. Techniques such as target identification assays, protein binding studies, and detailed molecular interaction analyses are crucial for this endeavor. Understanding these molecular-level interactions is fundamental to fully appreciating the compound's pharmacological profile and identifying potential new therapeutic applications.

Exploration of Novel Pharmacological Targets Beyond Muscarinic Receptors

The known activity of this compound as a muscarinic agonist is a significant aspect of its pharmacology, particularly in the context of intraocular pressure reduction for glaucoma treatment. chemicalbook.com However, emerging research hints at other potential biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. ontosight.ai These diverse effects suggest that this compound may interact with pharmacological targets other than muscarinic receptors. Future research should systematically explore these possibilities. This could involve high-throughput screening against a wide range of receptor panels, enzyme assays, and cell-based assays designed to identify interactions with non-cholinergic targets. Identifying novel targets could unlock new therapeutic avenues for this compound in conditions where muscarinic modulation is not the primary therapeutic strategy. For example, if its anti-inflammatory effects are mediated through specific cytokine pathways or enzymatic targets, it could be relevant for various inflammatory diseases.

Development and Refinement of Advanced Preclinical Disease Models

Robust and accurate preclinical disease models are essential for evaluating the efficacy and understanding the mechanisms of potential therapeutic agents like this compound. nih.gov While studies have utilized models to assess its effects on intraocular pressure, the investigation of its other potential activities, such as anti-inflammatory or cytotoxic effects, requires the development or refinement of more specific and predictive models. For instance, to study its anti-inflammatory properties, relevant in vivo models of inflammation or in vitro co-culture systems mimicking inflammatory environments would be beneficial. For evaluating potential anticancer effects, a wider range of cancer cell lines and appropriate animal xenograft or syngeneic models are necessary. ontosight.ai The development of advanced models that better recapitulate the complexity of human diseases will be crucial for accurately assessing the therapeutic potential of this compound and facilitating its translation to clinical applications. Preclinical studies provide crucial evidence for the therapeutic potential of various agents in animal models, demonstrating their ability to restore function and alleviate disease symptoms. mdpi.com

Integration of "Omics" Technologies (e.g., transcriptomics, proteomics) in Mechanistic Research

The application of "omics" technologies, such as transcriptomics and proteomics, offers powerful tools for gaining a comprehensive understanding of the biological effects of compounds at a systems level. nih.govfrontiersin.orgpreprints.org Integrating these technologies into research on this compound can provide valuable insights into its mechanisms of action. Transcriptomics can reveal how this compound affects gene expression profiles in target cells or tissues, identifying altered pathways related to its observed pharmacological effects. nih.govfrontiersin.org Proteomics can provide information on changes in protein abundance and modifications, offering a more direct view of the functional consequences of this compound treatment. nih.govpreprints.org By analyzing large datasets generated by these technologies, researchers can identify key molecular players and pathways involved in the compound's activity, potentially uncovering previously unknown mechanisms and targets. nih.govfrontiersin.orgpreprints.org This integrated approach aligns with the multi-component, multi-target nature often observed in natural product research. nih.gov

Advancements in Computational Chemistry and In Silico Drug Design for Novel Analogs

Computational chemistry and in silico drug design play an increasingly important role in modern drug discovery by enabling the prediction of molecular properties, interactions, and the design of novel compounds with improved characteristics. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net Applying these approaches to this compound can accelerate the discovery and optimization of potential therapeutic agents. Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into how this compound interacts with its known and predicted targets at the atomic level. mdpi.comfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) studies can help establish relationships between the chemical structure of this compound and its analogs and their biological activities, guiding the design of compounds with enhanced potency or selectivity. mdpi.comnih.govnih.gov Furthermore, de novo drug design approaches can utilize the structural features of this compound as a starting point to generate novel chemical entities with potentially superior pharmacological profiles. nih.govnih.gov These computational tools can significantly reduce the time and cost associated with traditional experimental approaches in the development of this compound-based therapeutics. mdpi.comnih.gov

Research into Sustainable and Scalable Production Methods for Research-Grade Material

This compound is a natural product isolated from Erycibe species. chemicalbook.comrsc.org The content of this compound in the original plant can be relatively low, which can pose challenges for obtaining sufficient quantities of research-grade material for extensive studies. chemicalbook.com Therefore, researching sustainable and scalable production methods is an important future direction. This could involve optimizing extraction and purification processes from the plant source to improve yield and reduce environmental impact. Alternatively, developing efficient and scalable synthetic routes for this compound is crucial. rsc.org Progress has been made in asymmetric synthesis, enabling the generation of the tropane (B1204802) skeleton on a decagram scale, which is a significant step towards scalable production. rsc.org Further research in synthetic chemistry and process development is needed to establish cost-effective and environmentally friendly methods for producing larger quantities of high-purity this compound to support ongoing and future research efforts. nih.govresearchgate.netmdpi.comresearchgate.net

Q & A

Q. How can researchers enhance the reproducibility of BGA-related studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (spectra, assay results) in repositories like Zenodo. Detailed supplementary materials should include step-by-step extraction protocols and instrument settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.